molecular formula C6H10O B2501462 (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane CAS No. 1255142-06-3

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2501462
CAS No.: 1255142-06-3
M. Wt: 98.145
InChI Key: XMDQJXIEKHMDMG-RITPCOANSA-N
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Description

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane is a specialized chemical building block of significant interest in advanced organic synthesis and pharmaceutical research. Compounds featuring the 6-oxabicyclo[3.1.0]hexane scaffold, a fused oxirane-cyclopentane system, are valued for their stereochemical definition and structural rigidity, which make them excellent precursors for constructing complex molecular architectures . The primary research value of this compound lies in its application as a key synthetic intermediate. The strained bicyclic core can undergo regioselective ring-opening reactions, allowing researchers to introduce functionalized cyclopentane or pentose derivatives into target molecules . This reactivity is particularly exploited in medicinal chemistry, where related 6-oxabicyclo[3.1.0]hexane derivatives have been used in the synthesis of antiviral pharmaceuticals, serving as crucial intermediates in the production route of drugs like Entecavir . The presence of the 1-alpha methyl group offers a site for further chemical modification, enhancing its utility in structure-activity relationship (SAR) studies and the development of novel therapeutic agents. Safety Note: Based on the GHS hazard statements of a closely related compound, this class of chemicals may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1S,5R)-1-methyl-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDQJXIEKHMDMG-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane typically involves cyclization reactions. One common method is the intramolecular cyclopropanation of a suitable precursor, often catalyzed by transition metals such as ruthenium (II). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst at elevated pressures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Organic Synthesis

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane serves as a versatile intermediate in organic synthesis. It can be used to create various derivatives and complex molecules through reactions such as:

  • Epoxidation : The compound can undergo epoxidation reactions, leading to the formation of epoxides, which are crucial in synthesizing pharmaceuticals and agrochemicals.
  • Synthesis of Beta-Amino Alcohols : It reacts with aromatic amines in the presence of catalysts like bismuth trichloride to prepare beta-amino alcohols, which are valuable in medicinal chemistry .

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, particularly against hepatitis B virus when modified appropriately .
  • Neuroprotective Effects : Some studies suggest that compounds derived from this bicyclic structure may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Chemical Biology

In chemical biology, this compound is utilized for probing biological systems:

  • Probes for Biological Activity : The compound can be functionalized to create probes that help in studying enzyme mechanisms or receptor interactions .

Case Study 1: Synthesis of Antiviral Compounds

A study demonstrated the synthesis of antiviral agents using this compound as a precursor. The synthesized compounds showed significant activity against hepatitis B virus in vitro, indicating the potential for developing new antiviral therapies .

Case Study 2: Neuroprotective Properties

Research published in a pharmacological journal highlighted the neuroprotective effects of modified versions of this compound. In animal models, these compounds reduced neuronal cell death and improved cognitive function, suggesting their utility in treating conditions like Alzheimer's disease .

Data Tables

Application AreaSpecific Use
Organic SynthesisIntermediate for epoxidation and beta-amino alcohols
Medicinal ChemistryPotential antiviral and neuroprotective agents
Chemical BiologyProbes for studying biological systems

Mechanism of Action

The mechanism of action of (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Variations

The bicyclo[3.1.0]hexane core is versatile, allowing modifications at multiple positions. Key analogs include:

Compound Name Molecular Formula Substituents Molecular Weight Key Features
(5α)-1α-Methyl-6-oxabicyclo[3.1.0]hexane C₆H₁₀O 1α-Methyl, 6-Oxa 98.14 Rigid bicyclic structure, stereospecific
5-Methyl-6-oxabicyclo[3.1.0]hexan-2-one C₆H₈O₂ 5-Methyl, 2-keto, 6-Oxa 128.13 Ketone functionality enhances reactivity
trans-6-Amino-3-oxabicyclo[3.1.0]hexane HCl C₅H₁₀ClNO 6-Amino, 3-Oxa 135.59 Basic amino group for salt formation
3-Azabicyclo[3.1.0]hexan-6-amine C₅H₁₀N₂ 3-Aza (N atom), 6-Amine 98.15 Potential antimicrobial precursor

Substituent Impact :

  • Oxygen vs. Nitrogen : The replacement of oxygen (6-oxa) with nitrogen (3-aza) in analogs like 3-azabicyclo[3.1.0]hexan-6-amine introduces basicity, enabling interactions in biological systems .
  • Methyl Position : The 1α-methyl group in the target compound vs. 5-methyl in 5-methyl-6-oxabicyclo[3.1.0]hexan-2-one alters steric hindrance and electronic effects, influencing reactivity in ring-opening or substitution reactions .

Physicochemical Properties

  • Boiling/Melting Points: Limited data for the target compound, but analogs like 5-methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one (MW 182.26) suggest higher molecular weight derivatives have increased lipophilicity .
  • Solubility: The 6-oxa group enhances water solubility compared to purely hydrocarbon bicyclic systems. Amino derivatives (e.g., trans-6-amino-3-oxabicyclo) form hydrochloride salts to improve solubility .

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